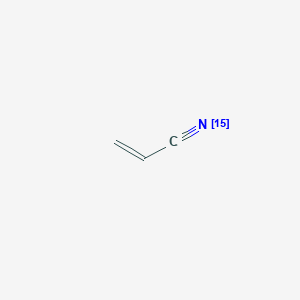

prop-2-en(15N)nitrile

Description

Structure

3D Structure

Properties

CAS No. |

91628-89-6 |

|---|---|

Molecular Formula |

C3H3N |

Molecular Weight |

54.06 g/mol |

IUPAC Name |

prop-2-en(15N)nitrile |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i4+1 |

InChI Key |

NLHHRLWOUZZQLW-AZXPZELESA-N |

Isomeric SMILES |

C=CC#[15N] |

Canonical SMILES |

C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 En 15n Nitrile

Strategies for ¹⁵N Isotopic Incorporation into the Nitrile Functionality

The introduction of a ¹⁵N atom into the nitrile group (C≡N) can be achieved through various synthetic routes, starting from simple labeled precursors like ¹⁵N-ammonia or directly from ¹⁵N-dinitrogen gas. These methods range from classical organic reactions adapted for isotopic labeling to more modern transition metal-catalyzed transformations.

A common and effective method for nitrile synthesis is the dehydration of primary amides. libretexts.orglibretexts.org This approach can be readily adapted for isotopic labeling by first synthesizing a primary amide with a ¹⁵N-labeled amide group.

This two-step methodology involves the initial synthesis of a ¹⁵N-labeled amide precursor, followed by its dehydration to yield the desired ¹⁵N-labeled nitrile. For the synthesis of a compound structurally related to prop-2-en(15N)nitrile, such as 2-methylprop-2-en(¹⁵N)nitrile, a common precursor is acetone (B3395972) cyanohydrin.

The synthesis begins with the reaction of a suitable starting material with a ¹⁵N-labeled ammonia (B1221849) source, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl), to form the ¹⁵N-amide. This is then followed by a dehydration step. The dehydration of primary amides to nitriles is a well-established transformation in organic synthesis and can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction involves the elimination of a water molecule from the primary amide group to form the nitrile functionality.

Step 1: ¹⁵N-Amide Formation: A precursor is reacted with ¹⁵NH₄Cl to introduce the labeled nitrogen atom.

Step 2: Dehydration: The resulting ¹⁵N-labeled amide is heated with a dehydrating agent to yield the final ¹⁵N-labeled nitrile.

| Method | ¹⁵N Source | Key Reagents | General Yield | Isotopic Purity |

| Catalytic Dehydration | ¹⁵NH₄Cl | Dehydrating agents (e.g., P₄O₁₀, SOCl₂) | Moderate to High | High |

The Zincke reaction, which traditionally involves the transformation of pyridines into pyridinium (B92312) salts, can be adapted for ¹⁵N labeling. wikipedia.orgresearchgate.net This methodology is particularly useful for incorporating nitrogen isotopes into heterocyclic systems, but the underlying principles can be extended to other nitrogen-containing compounds. nih.govnih.gov

This strategy involves the ring-opening of a pyridinium salt (a Zincke salt) by a secondary amine to form a Zincke imine intermediate. nih.gov This intermediate can then undergo a ring-closing reaction with a ¹⁵N-labeled amine, such as ¹⁵N-ammonia (generated from ¹⁵NH₄Cl), to incorporate the ¹⁵N atom into the newly formed ring. nih.govnih.gov This process functions via a nucleophilic addition, ring-opening, and ring-closing (ANRORC) mechanism. wikipedia.org

While not a direct synthesis of an acyclic nitrile like this compound, this method demonstrates a powerful strategy for nitrogen atom exchange. The key step is the nucleophilic attack of ¹⁵N-ammonia on an activated intermediate, leading to the incorporation of the isotope. This principle of using a ¹⁵N-nucleophile to displace a leaving group or open a ring is a valuable strategy in isotopic labeling. For the synthesis of ¹⁵N-pyridines, this method can achieve high levels of isotopic incorporation, often exceeding 95%. nih.govnih.gov

| Parameter | Description |

| Reaction Type | Nucleophilic Addition, Ring Opening, Ring Closing (ANRORC) |

| ¹⁵N Source | ¹⁵NH₄Cl (generates ¹⁵N-ammonia in situ) |

| Key Intermediate | Zincke Imine |

| Typical Isotopic Incorporation | >95% for pyridines nih.govnih.gov |

A more advanced and atom-economical approach for the synthesis of ¹⁵N-labeled nitriles involves the use of transition metal catalysis. researchgate.netnih.gov Specifically, molybdenum nitride complexes derived from dinitrogen (N₂) gas can be utilized in cross-metathesis reactions with alkynes to form nitriles. researchgate.netnih.gov

This method allows for the direct incorporation of nitrogen from ¹⁵N-labeled dinitrogen gas (¹⁵N₂), which is a fundamental and highly desirable transformation. The process involves the formation of a ¹⁵N-labeled molybdenum nitride intermediate. This intermediate then reacts with an alkyne substrate in a nitrile-alkyne cross-metathesis (NACM) reaction to yield the ¹⁵N-labeled nitrile. nih.gov This technique is significant as it enables the direct conversion of ¹⁵N₂ into functionalized organic molecules under relatively mild conditions. nih.gov

The reaction proceeds via the treatment of a molybdenum nitride complex with an alkyne, which, after a one-electron oxidation, transforms into a molybdenum carbyne and releases the corresponding nitrile. nih.gov

| Catalyst System | ¹⁵N Source | Reaction Type | Key Advantage |

| Molybdenum Nitride Complex | ¹⁵N₂ Gas | Nitrile-Alkyne Cross-Metathesis (NACM) | Direct use of ¹⁵N₂ gas |

Another approach for incorporating ¹⁵N from a dinitrogen source involves the use of activated nitrogen-containing synthons. One such synthon is dilithium (B8592608) cyanamide (B42294) (Li₂CN₂), which can be prepared from dinitrogen. researchgate.net By using ¹⁵N-labeled dinitrogen in its preparation, one can generate Li₂C¹⁵N₂, a valuable reagent for introducing a ¹⁵N-labeled cyano group.

While the direct synthesis of this compound using Li₂C¹⁵N₂ is not extensively documented, Li₂CN₂ has been shown to be a versatile reagent for the synthesis of other N-containing organic compounds like cyanamides and carbodiimides. researchgate.net The reaction of Li₂CN₂ with electrophiles provides a pathway to these compounds. researchgate.net This suggests the potential for developing synthetic routes to ¹⁵N-labeled nitriles by reacting Li₂C¹⁵N₂ or its derivatives with suitable organic substrates. This method represents an area of ongoing research with the potential for creating new pathways for ¹⁵N-isotopic labeling from dinitrogen.

Adaptation of Zincke Salt Reactions for 15N Incorporation

Comparative Analysis of Synthetic Pathways

A direct comparison of the two main synthetic routes reveals significant differences in their execution and outcomes. The dehydration method is a multi-step process that offers high control over isotopic incorporation, making it well-suited for producing highly enriched material on a laboratory scale. In contrast, the ammoxidation of propylene (B89431) is a large-scale industrial process that can be adapted for isotopic labeling, offering scalability but potentially less precise control over isotopic purity at a research level.

| Pathway | Starting Materials | Key Reagents/Catalysts | General Reaction Conditions | Primary Advantages | Primary Disadvantages |

|---|---|---|---|---|---|

| Dehydration of Precursor | Acrylaldehyde or ethylene (B1197577) oxide, ¹⁵N-labeled cyanide source (e.g., K¹⁵CN) | Dehydrating agent (e.g., P₂O₅, SOCl₂) | Multi-step; moderate temperatures | High isotopic purity, good for small scale | Multi-step synthesis, potentially lower overall yield |

| Ammoxidation of Propylene | Propylene, ¹⁵N-labeled ammonia (¹⁵NH₃), Oxygen | Mixed metal oxide catalyst (e.g., bismuth molybdate) | Single-step, gas phase, high temperature (400-500°C) | Highly scalable, potentially lower cost at scale | High energy input, potential for isotopic dilution |

Isotopic Purity and Enrichment Optimization

The primary goal in synthesizing this compound for research applications is to achieve high isotopic purity. The choice of synthetic pathway directly impacts the ability to control and optimize ¹⁵N enrichment.

The dehydration of a ¹⁵N-labeled precursor, such as 3-hydroxypropan(¹⁵N)nitrile, offers a more controlled method for ensuring high isotopic enrichment. This is because the ¹⁵N atom is incorporated in an early, well-defined step, often through the use of a highly enriched cyanide source like potassium cyanide (K¹⁵CN). Subsequent reaction steps are less likely to affect the isotopic integrity of the nitrile group. For the analogous synthesis of 2-Methylprop-2-en(¹⁵N)nitrile, this method has been reported to achieve isotopic purities of 98%. Optimization of isotopic purity in this pathway relies on the purity of the initial ¹⁵N-labeled reagent and the prevention of any side reactions that might introduce ¹⁴N.

Conversely, the ammoxidation of propylene with ¹⁵N-labeled ammonia presents challenges in maintaining high isotopic enrichment. The high temperatures and complex reaction environment can lead to various side reactions and potential isotopic scrambling or dilution if there are any ¹⁴N-containing impurities in the reaction stream. The final isotopic purity would be highly dependent on the isotopic enrichment of the ¹⁵N-ammonia feed and the selectivity of the catalyst. While this method is highly efficient for large-scale production, achieving the high isotopic purity required for many research applications may necessitate very high-purity ¹⁵N-ammonia and rigorous process control.

Efficiency and Scalability Considerations for Research-Grade Production

The efficiency and scalability of a synthetic method are critical factors for its practical application in a research setting, where production volumes are typically smaller than in industrial manufacturing.

The ammoxidation of propylene, while highly efficient and scalable for industrial production, is less practical for small-scale research-grade synthesis. The requirement for a specialized gas-phase reactor, high temperatures, and precise control of gas mixtures makes it a resource-intensive setup for a typical research laboratory. While the single-step nature of the reaction is attractive, the complexity and cost of the apparatus, along with the challenges in handling gaseous reagents on a small scale, make it a less efficient choice for producing limited quantities of this compound for research purposes.

| Parameter | Dehydration of Precursor | Ammoxidation of Propylene |

|---|---|---|

| Isotopic Purity | High (reportedly up to 98% for analogous compounds) | Dependent on ¹⁵N-ammonia purity; potential for dilution |

| Reported Yield | Good for laboratory scale (65-70% for dehydration step of analog) | High at industrial scale |

| Scalability | Excellent for research quantities (mg to g) | Excellent for industrial quantities (kg to tons), but difficult for small scale |

Advanced Spectroscopic and Analytical Characterization of Prop 2 En 15n Nitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of prop-2-en(15N)nitrile. The presence of the 15N isotope, with its nuclear spin of I = 1/2, allows for high-resolution NMR studies that are not feasible with the more abundant but quadrupolar 14N nucleus. huji.ac.il

The 15N NMR chemical shift is a highly sensitive parameter for confirming the successful incorporation of the 15N isotope into the nitrile functional group. The chemical shift of the nitrogen in the nitrile group provides direct evidence of the isotopic labeling. nih.govnih.gov The typical chemical shift range for nitriles in 15N NMR spectra serves as a key indicator for verifying the identity of this compound. researchgate.net For instance, studies on other 15N-labeled nitriles have shown distinct chemical shift values that are dependent on the molecular environment, such as the solvent used. nih.gov This sensitivity allows for not only isotopic verification but also for probing intermolecular interactions.

Changes in the 15N chemical shift can provide valuable information about the electronic environment of the nitrile group. nih.gov For example, the formation of hydrogen bonds or other non-covalent interactions involving the nitrogen atom can lead to measurable changes in its chemical shift, offering insights into the molecule's behavior in different chemical systems. nih.gov

Table 1: Representative 15N NMR Chemical Shift Data for Nitrile Compounds

| Compound | Solvent | 15N Chemical Shift (ppm) | Reference |

| 5-cyano-2'-deoxyuridine (15N-labeled) | THF-d8 | 153.47 | nih.gov |

| 5-cyano-2'-deoxyuridine (15N-labeled) | D2O | 143.80 | nih.gov |

This table provides examples of 15N chemical shifts for a different nitrile-containing molecule to illustrate the sensitivity of the chemical shift to the solvent environment. Specific data for this compound would require dedicated experimental measurement.

To achieve a complete assignment of all atomic resonances within this compound, multi-nuclear NMR experiments are indispensable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. A 1H-15N HMBC experiment establishes long-range correlations (typically over two to three bonds) between protons and the 15N nucleus. researchgate.netceitec.cz This allows for the unambiguous assignment of protons that are spatially close to the nitrile group.

The 1H-15N HMBC is significantly more sensitive than direct 15N detection, making it a preferred method, especially when dealing with low concentrations or natural abundance samples. ceitec.czmagritek.com By analyzing the correlation peaks in the 2D spectrum, the connectivity between the vinyl protons and the 15N-labeled nitrogen can be confirmed, solidifying the structural assignment. core.ac.uk

Furthermore, correlations between the 15N nucleus and the carbon atoms of the molecule (15N-13C correlations) can provide additional structural constraints. nih.gov These correlations, often established through experiments like HMBC or Heteronuclear Single Quantum Coherence (HSQC), reveal the carbon skeleton in relation to the labeled nitrogen.

Table 2: Key Multi-Nuclear NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Gained |

| 1H-15N HMBC | 1H and 15N (2-3 bonds) | Assigns protons near the nitrile group. researchgate.netceitec.cz |

| 1H-13C HMBC | 1H and 13C (2-3 bonds) | Elucidates the carbon framework. ceitec.cz |

| 1H-13C HSQC | 1H and 13C (1 bond) | Identifies directly attached proton-carbon pairs. |

| 15N-13C Correlations | 15N and 13C | Confirms connectivity between the nitrogen and carbon skeleton. nih.gov |

When this compound is used as a monomer to create polymers like polyacrylonitrile (B21495) (PAN), solid-state NMR (ssNMR) becomes a crucial analytical tool. titech.ac.jp Solid-state 15N NMR allows for the investigation of the structure and dynamics of the polymer chains in the solid state. rsc.orguni-augsburg.de

Specifically, 15N ssNMR can be used to study the chemical transformations that occur during the thermal treatment and stabilization of PAN fibers, a critical step in the production of carbon fibers. researchgate.net By monitoring the changes in the 15N NMR spectrum, researchers can track the cyclization and cross-linking reactions involving the nitrile groups. morressier.com The use of 15N-labeled PAN significantly enhances the signal-to-noise ratio in these experiments, enabling a more detailed analysis of the complex structural changes. titech.ac.jpresearchgate.net Techniques like Double Cross Polarization (DCP) can be employed to transfer polarization from protons to both 13C and 15N, further enhancing the sensitivity of the measurements. rsc.org

A significant challenge in 15N NMR is the inherently low sensitivity of the 15N nucleus due to its low natural abundance and small gyromagnetic ratio. nih.govmagritek.com To overcome this limitation, hyperpolarization techniques can be employed to dramatically increase the 15N NMR signal by several orders of magnitude. nih.govnih.gov

One such technique is Signal Amplification by Reversible Exchange (SABRE), which uses parahydrogen to transfer spin polarization to a target molecule. mdpi.com A variation of this method, SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei), has been shown to be effective for hyperpolarizing 15N nuclei in various molecules, including those with nitrile groups. nih.govacs.org This technique can lead to signal enhancements of up to 1000-fold or even more, making it possible to acquire high-quality 15N NMR spectra in a fraction of the time required for conventional measurements. nih.govnih.gov The application of hyperpolarization to this compound would enable more rapid and sensitive studies of its properties and reactions.

Mass Spectrometry (MS)

Mass spectrometry is another vital analytical tool for the characterization of this compound, providing precise information about its molecular weight and isotopic composition.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the unambiguous determination of the elemental composition of this compound. The expected molecular weight of the 15N-labeled compound will be one mass unit higher than its unlabeled counterpart, providing clear evidence of successful isotopic incorporation.

HRMS is also essential for assessing the isotopic integrity of the sample, meaning it can determine the percentage of molecules that are correctly labeled with 15N. By analyzing the isotopic distribution in the mass spectrum, the level of enrichment can be quantified. nih.gov This is crucial for applications where a high degree of isotopic purity is required. Techniques like Parallel Reaction Monitoring (PRM) on high-resolution instruments can be used for reliable quantification of 15N-labeled species, even at low abundance. biorxiv.orgbiorxiv.org The combination of 15N labeling and HRMS provides a powerful tool for tracing the fate of nitrogen-containing compounds in complex mixtures. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity and identifying byproducts in the synthesis of this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to analyze volatile compounds.

In the context of this compound, GC-MS serves to verify the isotopic integrity of the synthesized compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, researchers can confirm the successful incorporation of the 15N isotope. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its increased molecular weight compared to the unlabeled (14N) analog.

Furthermore, GC-MS is instrumental in identifying potential byproducts that may arise during the synthesis of this compound. The separation of different components in the reaction mixture by the gas chromatograph allows for their individual analysis by the mass spectrometer, enabling the identification of impurities. For instance, in syntheses involving precursors like 15N-labeled ammonia (B1221849), byproducts such as methylamines can be detected. uni-augsburg.de The retention times and mass spectra of these byproducts can be compared to known standards for definitive identification. nih.gov

The derivatization of nitrile-containing compounds can also be employed to enhance their volatility and improve their separation and detection by GC-MS. semanticscholar.org For example, in the analysis of related nitrile compounds, derivatization with reagents like pentafluorobenzyl bromide has been utilized. semanticscholar.org

A typical GC-MS analysis involves programming the oven temperature to ensure the separation of compounds with different boiling points. The temperature is initially held at a lower temperature and then gradually increased to elute the various components from the column, which are then introduced into the mass spectrometer for analysis. nih.gov

Table 1: Representative GC-MS Parameters for Nitrile Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Varies based on application | nih.gov |

| Oven Program | Initial hold at 45°C for 2 min, ramp to 225°C at 6°C/min, hold for 2 min, ramp to 250°C at 100°C/min, hold for 1 min | nih.gov |

| MS Transfer Line Temp. | 230°C | nih.gov |

| MS Source Temp. | 230°C | nih.gov |

| Ionization Potential | 70 eV | nih.gov |

| Scan Range | 50-400 amu | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis in Complex Matrices and Isotope Tracing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique essential for the detection and quantification of this compound in complex biological and environmental matrices. sci-hub.seresearchgate.netresearchgate.net This method is particularly valuable for isotope tracing studies, where the metabolic fate of the 15N-labeled compound is investigated. sci-hub.seacs.orgnih.gov

The power of LC-MS/MS lies in its ability to separate the analyte of interest from a complex mixture using liquid chromatography and then detect and quantify it with high specificity using two stages of mass analysis (tandem mass spectrometry). sci-hub.seresearchgate.net This is crucial when dealing with samples such as urine, plasma, or cell extracts, which contain numerous interfering substances. sci-hub.seresearchgate.netmdpi.com The use of a stable, isotopically-labeled internal standard, which is structurally identical to the analyte but contains heavy atoms, is a common practice to correct for any loss of analyte during sample preparation and analysis. unc.edu

In isotope tracing studies, LC-MS/MS allows researchers to follow the incorporation of the 15N label from this compound into various downstream metabolites. sci-hub.seacs.orgnih.gov By tracking the mass shift caused by the 15N isotope, it is possible to elucidate metabolic pathways and quantify metabolic fluxes. acs.orgresearchgate.net This approach has been successfully applied to study the metabolism of other 15N-labeled compounds, such as amino acids and nucleotides. nih.gov

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometer settings. unc.edu For instance, the choice of the mobile phase and the gradient program is critical for achieving good separation of the analyte from other components in the sample. mdpi.com In the mass spectrometer, the selection of precursor and product ions for the multiple reaction monitoring (MRM) transitions ensures high selectivity and sensitivity of the analysis. sci-hub.se

Table 2: Key Considerations for LC-MS/MS Method Development

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the matrix, often involving protein precipitation or liquid-liquid extraction. | mdpi.com |

| Chromatographic Separation | Optimized to resolve the analyte from interfering compounds using a suitable column and mobile phase. | mdpi.com |

| Internal Standard | A stable, isotopically-labeled analog of the analyte is used for accurate quantification. | unc.edu |

| Mass Spectrometry | Tuning of parameters such as ionization source conditions and selection of MRM transitions. | sci-hub.se |

| Method Validation | Assessment of linearity, accuracy, precision, and limits of detection and quantification. | unc.edu |

Whole Molecule Mass Spectrometry for Precise Isotope Ratio Determination

Whole Molecule Mass Spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), is a powerful technique for the precise determination of the isotopic ratio of 15N in this compound. nih.govin-process.com This method provides a high degree of precision, often in the range of ± 0.01‰ to 0.2‰, which is essential for accurately quantifying the level of isotopic enrichment. nih.gov

In this technique, the sample is typically combusted online, and the resulting nitrogen gas (N2) is introduced into the mass spectrometer. The instrument then measures the ratio of the different nitrogen isotopologues, namely 14N14N (mass 28), 14N15N (mass 29), and 15N15N (mass 30). in-process.com From these measurements, the 15N abundance can be calculated with high accuracy. in-process.com

The use of a reference standard with a known and constant isotopic abundance, such as atmospheric nitrogen (0.366 at. % 15N), allows for the expression of the results in the delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of the standard in parts per thousand (‰). in-process.com

Advances in mass spectrometry, such as Time-of-Flight (TOF) mass spectrometry, have further improved the resolution between the isotopes of labeled compounds, allowing for more accurate extraction and quantification of each isotope. almacgroup.com This is particularly important when dealing with molecules that contain multiple labeled atoms. almacgroup.com

While IRMS is a highly precise technique, it is important to note that highly enriched 15N substrates can sometimes exacerbate measurement errors, especially when small changes in 15N concentration are being investigated.

Table 3: Comparison of Mass Spectrometry Techniques for Isotope Ratio Analysis

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of stable isotopes in a sample after combustion to a simple gas. | High precision and accuracy for determining isotopic enrichment. | nih.govin-process.com |

| Time-of-Flight Mass Spectrometry (TOF-MS) | Measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. | High resolution, allowing for accurate differentiation of isotopes in complex molecules. | almacgroup.com |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Nitrile Group Stretching Vibrations and Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of this compound, primarily through the analysis of its nitrile group (C≡N) stretching vibrations. researchgate.net The position of the C≡N stretching band in the infrared spectrum is highly characteristic and provides direct evidence for the presence of the nitrile functional group. spectroscopyonline.com

For a typical nitrile compound, the C≡N stretching vibration appears in the range of 2260–2200 cm⁻¹. spectroscopyonline.comksu.edu.sa However, the incorporation of the heavier 15N isotope into the nitrile group of this compound results in a noticeable shift of this band to a lower frequency. This isotopic shift, typically around 25-30 cm⁻¹, is a direct consequence of the increased reduced mass of the C≡15N bond and serves as a definitive confirmation of successful 15N labeling. researchgate.net For example, in 15N-labeled acetonitrile, the C≡N stretching band is observed at approximately 2224 cm⁻¹, compared to 2250 cm⁻¹ for the unlabeled compound. researchgate.net

The exact position of the nitrile stretching frequency can also be influenced by the surrounding chemical environment. For instance, conjugation with a double bond, as is the case in this compound, can slightly lower the frequency and increase the intensity of the absorption band. spectroscopyonline.comksu.edu.sa

Beyond the nitrile group, FTIR spectroscopy can also provide information about other functional groups and bonds within the molecule. For example, the C-H stretching and bending vibrations of the vinyl group can be observed in the spectrum. researchgate.net In studies involving polymers derived from this compound, FTIR can be used to monitor chemical changes during processes such as thermal treatment. researchgate.net

Table 4: Characteristic FTIR Absorption Frequencies for Nitrile Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N (unlabeled) | Stretching | 2260–2200 | spectroscopyonline.comksu.edu.sa |

| C≡¹⁵N (labeled) | Stretching | ~2224 | researchgate.net |

| C=C | Stretching | 1680-1620 | ksu.edu.sa |

| C-H (alkene) | Stretching | >3000 | ksu.edu.sa |

Raman Spectroscopy for Complementary Structural Characterization

Raman spectroscopy serves as a valuable complementary technique to FTIR for the structural characterization of this compound. While both methods probe the vibrational modes of a molecule, they are governed by different selection rules. FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, whereas Raman spectroscopy detects the scattering of light from molecular vibrations that result in a change in polarizability.

This fundamental difference means that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For the nitrile group, the C≡N stretching vibration is typically active in both FTIR and Raman spectroscopy. However, the symmetric nature of the C≡N bond can lead to a strong Raman signal, providing a clear and often less complex peak for analysis.

In the context of polymeric materials derived from this compound, Raman spectroscopy can be used to create a "fingerprint" spectrum of the material. measurlabs.com This fingerprint can then be compared to spectral libraries to aid in the identification and structural elucidation of the polymer. measurlabs.com

By combining the data from both FTIR and Raman spectroscopy, a more complete picture of the vibrational properties and molecular structure of this compound and its derivatives can be obtained.

Other Analytical Techniques for Material Characterization

In addition to the specific spectroscopic and spectrometric techniques discussed, a range of other analytical methods can be employed for the comprehensive characterization of materials containing or derived from this compound, particularly in the context of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not the primary focus of this article, it is worth noting that 15N NMR spectroscopy provides direct evidence of isotopic incorporation and can offer detailed information about the chemical environment of the nitrogen atom. acs.org The chemical shifts in 15N NMR are sensitive to the electronic structure surrounding the nucleus. Furthermore, 13C NMR can be used to study the carbon backbone of polymers derived from this compound. usgs.gov

Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC is a widely used technique for determining the molecular weight distribution of polymers. measurlabs.com This information is crucial for understanding the physical and mechanical properties of polymeric materials. measurlabs.com

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. measurlabs.com It is used to determine key thermal properties of polymers, such as the glass transition temperature (Tg) and melting point (Tm), which are critical for understanding their processing and performance characteristics. measurlabs.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgthermofisher.com The analysis depth is typically in the range of 5 to 10 nanometers. vot.pl This technique is particularly valuable for studying the surface chemistry of this compound and its polymerized forms, providing insights into the bonding environment of the constituent atoms, especially the labeled nitrogen atom.

When a material is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is characteristic of the element and its oxidation state, or local chemical environment. casaxps.com For this compound systems, XPS can be used to analyze thin films, surface-adsorbed layers, and the surface of the bulk polymer, poly(this compound). rockymountainlabs.comkratos.comdiva-portal.org

Detailed Research Findings

Research on systems analogous to this compound, such as polyacrylonitrile (PAN), provides detailed insights into the expected XPS data. The use of ¹⁵N labeling in this compound is particularly advantageous as it allows for unambiguous assignment of nitrogen-related signals and can be used in conjunction with other techniques like ¹⁵N NMR to build a comprehensive picture of the chemical transformations, for instance, during thermal treatment or reaction. researchgate.netresearchgate.netacs.org

Studies on the metallization of nitrogen-containing polymers like PAN have shown that the nitrile group is reactive. For example, when metallized with nickel, the formation of metal nitride at the interface has been detected, with the concentration being proportional to the initial nitrogen content in the polymer. aip.org This indicates that the nitrile nitrogen of this compound can interact strongly with metal surfaces.

The analysis of acrylonitrile (B1666552) chemisorbed on a copper (Cu(100)) surface has been confirmed by XPS, which supports the initial step of adsorption in processes like electropolymerization. researchgate.netaip.org

High-resolution XPS spectra of the core levels of the constituent elements (C 1s, N 1s) of polyacrylonitrile reveal distinct peaks corresponding to the different chemical environments of these atoms within the polymer structure.

Carbon (C 1s) Spectrum:

The C 1s spectrum of polyacrylonitrile is typically deconvoluted into multiple components, representing the different types of carbon atoms in the polymer backbone and the nitrile group.

| Assigned Group | Binding Energy (eV) |

| C-H | 281.20 |

| C-C | 284.07 |

| C≡N | 287.32 |

| Data sourced from chemical characterization of polyacrylonitrile (PAN) fibers. matec-conferences.org |

Nitrogen (N 1s) Spectrum:

The N 1s spectrum is of particular interest for this compound due to the isotopic label. The nitrile group gives a characteristic peak, and its binding energy can provide information about its chemical state and interactions.

| Assigned Group | Binding Energy (eV) |

| -C≡N (Nitrile) | 399.03 |

| Data sourced from XPS and N-15 NMR study of nitrogen forms in carbonaceous solids. researchgate.net |

Theoretical calculations on a library of polynitrogen molecules can provide a reference for the inherent chemical shifts of nitrogen in different bonding environments, further aiding the interpretation of experimental XPS data. rsc.org The use of ¹⁵N labeling does not significantly alter the binding energies compared to the more abundant ¹⁴N but provides a powerful tool for mechanistic studies of reactions involving the nitrile group. researchgate.net

Mechanistic Investigations Utilizing 15n Labeled Nitriles

Kinetic Isotope Effects (KIEs) in Reactions Involving the Nitrile Moiety

Kinetic isotope effects (KIEs) are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org These effects arise from the differences in vibrational frequencies of bonds involving the heavier isotope, which in turn affects the zero-point energy of the molecule. core.ac.uk Measuring KIEs can provide valuable information about the rate-limiting step of a reaction and the nature of the transition state. wikipedia.orglibretexts.org

Primary ¹⁵N Kinetic Isotope Effects for Determining Rate-Limiting Steps

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. core.ac.uklibretexts.org In the case of reactions involving the nitrile group, a primary ¹⁵N KIE can signify that the C≡N bond is undergoing a significant change in the slowest step of the reaction. The magnitude of the ¹⁵N KIE can be used to infer the extent of bond cleavage or formation in the transition state. core.ac.uk For instance, a large normal KIE (k¹⁴/k¹⁵ > 1) suggests that the C≡N bond is significantly weakened in the transition state, while a value close to unity implies little change to the nitrile bond in the rate-limiting step. core.ac.uklibretexts.org

Studies on various reactions have utilized ¹⁵N KIEs to pinpoint the rate-determining step. For example, in the enzymatic oxidation of amino acids, ¹⁵N KIEs have been employed to understand the mechanism of flavoenzymes. While direct studies on prop-2-en(¹⁵N)nitrile are specific, the principles from related systems are transferable. For instance, in the oxidation of L-alanine by tryptophan 2-monooxygenase, a primary ¹⁵N KIE was used to dissect the chemical mechanism, suggesting a hydride transfer mechanism. nih.gov

Table 1: Representative Primary ¹⁵N Kinetic Isotope Effects and Their Mechanistic Implications

| Reaction | ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation |

|---|---|---|

| Enzymatic Amine Oxidation | 1.0128 - 1.0175 | C-H bond cleavage is the rate-limiting step, with some nitrogen rehybridization. nih.gov |

| Nitrification by Nitrospira inopinata | -35.5‰ (expressed as ε) | Significant fractionation during ammonia (B1221849) oxidation, indicating this step is rate-influencing. nih.gov |

This table presents illustrative data from various studies to demonstrate the application of ¹⁵N KIEs. The specific values can vary based on reaction conditions.

Analysis of Inverse Isotope Effects and Their Implication on Transition State Bonding

An inverse isotope effect (k¹⁴/k¹⁵ < 1) occurs when the reaction proceeds faster with the heavier isotope. wikipedia.org This phenomenon typically arises when the bonding to the isotopic atom becomes stiffer or more constrained in the transition state compared to the reactant. In the context of ¹⁵N-labeled nitriles, an inverse KIE can suggest that the transition state involves increased bonding to the nitrogen atom. This could be due to factors like the formation of a new bond to the nitrogen or a change in hybridization that leads to stronger bonds. epfl.ch

For example, in some nucleophilic additions to nitriles, the formation of a bond to the nitrogen in the transition state can lead to an inverse isotope effect. The analysis of these effects provides detailed information about the geometry and bonding of the transition state. In the study of nitrification by Nitrococcus mobilis, an inverse isotope effect was observed for nitrite (B80452) oxidation, which was explored through several hypotheses including reaction reversibility and equilibrium isotope effects. nih.gov

Combined ¹⁵N KIE and Solvent Isotope Effect Studies for Proton Transfer Characterization

To gain a more comprehensive understanding of reaction mechanisms, particularly those involving proton transfer, ¹⁵N KIEs are often studied in conjunction with solvent isotope effects (SIEs). nih.gov An SIE is observed when the reaction rate changes upon replacing the solvent with its deuterated counterpart (e.g., H₂O with D₂O). libretexts.org By combining these two isotopic probes, researchers can distinguish between different mechanisms, such as concerted versus stepwise proton transfer.

For instance, in the study of a Schiff base, which is a model for the cofactor pyridoxal-5'-phosphate, ¹H and ¹⁵N NMR were used to investigate the tautomeric equilibrium and the role of the solvent in proton transfer. nih.gov The addition of different alcohols to the system allowed for the characterization of the hydrogen bond and the stabilization of the equilibrium. nih.gov In enzymatic reactions, a significant ¹⁵N KIE coupled with a negligible SIE might suggest that proton transfer to or from the nitrogen is not part of the rate-limiting step, or that the proton is not in flight during the transition state of C-H bond cleavage. nih.gov Conversely, a substantial SIE alongside a ¹⁵N KIE would point towards a mechanism where proton transfer to the nitrogen is a key event in the rate-determining step. nih.gov

Elucidation of Organic Reaction Pathways and Intermediates

Isotopic labeling is a cornerstone in the elucidation of complex organic reaction mechanisms. The use of ¹⁵N-labeled nitriles, including prop-2-en(¹⁵N)nitrile, allows chemists to trace the fate of the nitrogen atom throughout a reaction sequence, thereby identifying intermediates and confirming proposed pathways.

Studies of Nucleophilic Attack Mechanisms at the Nitrile Carbon

The nitrile group is a potent electrophile due to the polarization of the C≡N bond, making the carbon atom susceptible to nucleophilic attack. pressbooks.pub ¹⁵N labeling can be used to follow the transformation of the nitrile group during such reactions. For example, in the hydrolysis of nitriles to amides, ¹⁵N labeling can confirm that the nitrogen atom of the nitrile is retained in the final amide product. ebi.ac.uk

Mechanistic studies on the activation of nitriles by metal complexes have also benefited from isotopic labeling. For instance, the reaction of cobalt(III)-hydroperoxo complexes with nitriles has been shown to proceed via an intramolecular nucleophilic attack of the hydroperoxide ligand on the coordinated nitrile carbon. acs.org While not specifically using prop-2-en(¹⁵N)nitrile, these studies highlight the power of isotopic labeling in understanding the intimate details of such transformations.

Table 2: Mechanistic Insights from ¹⁵N Labeling in Nucleophilic Additions to Nitriles

| Reaction Type | Labeled Compound | Key Finding |

|---|---|---|

| Nitrile Hydrolysis | R-C≡¹⁵N | Confirms retention of the nitrogen atom in the amide product. ebi.ac.uk |

| Reaction with Grignard Reagents | R-C≡¹⁵N | Traces the nitrogen atom to the intermediate imine anion. pressbooks.pub |

This table provides examples of how ¹⁵N labeling is applied to study nucleophilic attack on nitriles.

Examination of Isotopic Exchange Processes (e.g., C-CN Bond Activation)

The activation and cleavage of the typically robust C-CN bond is a challenging but important transformation in organic synthesis. Isotopic exchange reactions, where a labeled cyano group is swapped with an unlabeled one, are powerful tools for studying the mechanisms of C-CN bond activation.

Recent advancements have demonstrated that nickel-catalyzed methods can facilitate the late-stage carbon isotope exchange of aryl and vinyl nitriles. chemrxiv.orgamazonaws.com These methods allow for the incorporation of ¹³C or ¹⁴C labels, and the principles can be extended to ¹⁵N labeling. Such studies provide crucial information about the catalytic cycle, including the oxidative addition of the nitrile to the metal center and the subsequent reductive elimination steps. While these studies primarily focus on carbon isotopes, the development of analogous ¹⁵N-exchange reactions would offer complementary insights into the mechanism from the perspective of the nitrogen atom. The ability to perform late-stage isotopic exchange on complex molecules, including pharmaceuticals, underscores the synthetic utility of these mechanistic investigations. chemrxiv.orgamazonaws.com

Investigation of Intramolecular Cycloaddition Reactions (e.g., Nitrile Oxide Cycloadditions)

The use of isotopically labeled compounds, such as prop-2-en(15N)nitrile, is a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of intramolecular cycloadditions, particularly the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, ¹⁵N labeling provides an unambiguous method to track the fate of the nitrile nitrogen atom throughout the reaction sequence. This allows for detailed mechanistic investigations into the concertedness, regioselectivity, and stereoselectivity of the cyclization process. researchgate.net

The INOC reaction is a key transformation in organic synthesis for constructing isoxazoline- and isoxazole-fused ring systems, which are prevalent in many biologically active compounds and natural products. mdpi.commdpi.com The reaction involves the in-situ generation of a nitrile oxide from a precursor, such as an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with a tethered alkene or alkyne dipolarophile. mdpi.comresearchgate.net

Detailed Research Findings

While specific studies focusing exclusively on the use of prop-2-en(¹⁵N)nitrile in INOC reactions are not extensively documented in publicly available literature, the principles of such an investigation can be clearly outlined based on established research methodologies. A model study would involve synthesizing a precursor molecule where a group capable of forming a nitrile oxide is tethered to a prop-2-en(¹⁵N)nitrile unit.

The general pathway involves the oxidation of a tethered aldoxime to generate the transient nitrile oxide intermediate. This intermediate is then trapped intramolecularly by the ¹⁵N-labeled alkene.

Mechanistic Insights from ¹⁵N Labeling:

A primary application of using a ¹⁵N-labeled dipolarophile like prop-2-en(¹⁵N)nitrile would be to definitively confirm the cycloaddition pathway and rule out alternative mechanisms. The precise location of the ¹⁵N isotope in the final bicyclic isoxazoline (B3343090) product can be determined using ¹⁵N NMR spectroscopy. mdpi.comresearchgate.net This spectroscopic analysis provides direct evidence of the bond-forming events.

For instance, in a standard INOC reaction, the nitrile nitrogen of the dipolarophile is expected to be incorporated into the newly formed heterocyclic ring. Density Functional Theory (DFT) studies on related systems have explored the transition states and confirmed that these reactions generally proceed through a concerted, though often asynchronous, mechanism. unimib.itnih.gov An experimental study using ¹⁵N labeling would provide crucial validation for these theoretical models.

The data below illustrates the expected spectroscopic shifts that would confirm the successful intramolecular cycloaddition.

Table 1: Representative ¹⁵N NMR Chemical Shift Data for Mechanistic Analysis

| Compound/Intermediate | Nitrogen Atom | Expected ¹⁵N Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Precursor with ¹⁵N-Acrylonitrile Moiety | Nitrile Nitrogen (-C≡¹⁵N) | ~ -100 to -140 | Typical range for sp-hybridized nitrile nitrogen. |

Note: Chemical shifts are relative to a standard like liquid ammonia and can vary based on solvent and molecular structure. The data presented is illustrative of the expected trends in such an experiment.

Probing Reaction Regioselectivity:

In cases where the tether allows for multiple possible cyclization modes, ¹⁵N labeling can help to distinguish between the resulting regioisomers. The coupling patterns and chemical shifts in ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments would provide definitive evidence for the connectivity of the atoms in the product, thereby establishing the regiochemical outcome of the cycloaddition. mdpi.com

Table 2: Research Findings from a Hypothetical INOC Study with a ¹⁵N-Labeled Substrate

| Experiment | Observation | Mechanistic Implication |

|---|---|---|

| Synthesis and Cyclization | A precursor containing an aldoxime tethered to a prop-2-en(¹⁵N)nitrile unit is subjected to oxidative conditions (e.g., using NaOCl). mdpi.com | Generation of a transient nitrile oxide which undergoes intramolecular cycloaddition. |

| Product Isolation | A single major bicyclic isoxazoline product is isolated in high yield. | The intramolecular pathway is highly efficient and selective. |

| ¹⁵N NMR Spectroscopy | The ¹⁵N NMR spectrum of the product shows a single resonance in the characteristic range for an isoxazoline nitrogen, confirming the incorporation of the labeled nitrogen into the heterocyclic ring. mdpi.commdpi.com | Confirms the [3+2] cycloaddition mechanism and the integrity of the nitrile group during the reaction. |

| ¹H-¹⁵N HMBC NMR | Correlation signals are observed between the protons adjacent to the nitrogen in the newly formed ring and the ¹⁵N nucleus. | Unambiguously determines the regioselectivity of the ring closure. |

These investigations, underpinned by the precision of isotopic labeling, are crucial for the rational design of synthetic strategies. Understanding the intimate details of the INOC mechanism allows chemists to predict and control the stereochemical and regiochemical outcomes, which is essential when targeting complex molecules like the macrosphelides. mdpi.com

Polymerization Science of Prop 2 En 15n Nitrile

Fundamental Polymerization Mechanisms and Kinetics

The polymerization of acrylonitrile (B1666552), including its ¹⁵N-labeled variant, is predominantly carried out via free-radical mechanisms. The resulting polymer, polyacrylonitrile (B21495) (PAN), is a crucial precursor for high-performance carbon fibers. Understanding the fundamental polymerization and transformation processes is key to controlling the final properties of these advanced materials.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT), have been successfully applied to acrylonitrile to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn). bath.ac.ukresearchgate.net The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, imparting "living" or "quasi-living" characteristics. researchgate.net

Studies have demonstrated the successful RAFT polymerization of acrylonitrile in various solvent systems. For instance, controlled polymerization has been achieved in concentrated aqueous solutions of sodium thiocyanate (B1210189) (NaSCN) and zinc chloride (ZnCl₂). bath.ac.ukresearchgate.net These systems exhibit first-order linear kinetics, indicative of a controlled polymerization process, yielding polymers with dispersity values (Mw/Mn) typically between 1.2 and 1.4. bath.ac.ukresearchgate.net The incorporation of ¹⁵N-labeled monomers into such controlled polymerization systems serves as a method to trace the intricate details of initiation, propagation, and termination steps.

Table 1: Examples of RAFT Polymerization Systems for Acrylonitrile

| Chain Transfer Agent (CTA) | Initiator | Solvent System | Temperature (°C) | Resulting Mw/Mn | Reference |

|---|---|---|---|---|---|

| 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) | AIBN | 50 wt% aq. NaSCN | 65 | 1.2 - 1.4 | bath.ac.ukresearchgate.net |

| 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) | V-70 | 60 wt% aq. ZnCl₂ | 30 | ~1.38 | bath.ac.uk |

| 2-Cyanoethyl dithiobenzoate (CED) | AIBN | DMF | 60 | <1.3 | researchgate.net |

The conversion of linear polyacrylonitrile into carbon fibers involves a critical thermal stabilization stage, typically conducted between 200°C and 300°C. researchgate.net During this process, extensive cross-linking and network formation occur, transforming the thermoplastic PAN into a non-fusible, ladder-like structure. researchgate.netsemanticscholar.org This network is formed through a complex series of chemical reactions, including intramolecular and intermolecular cyclization of the nitrile groups, dehydrogenation, and oxidation. nih.govmdpi.com

The use of ¹⁵N-labeled PAN is instrumental in studying these cross-linking mechanisms. Isotopic labeling allows researchers to follow the transformation of the nitrile groups into various cyclic and cross-linked structures. Fourier Transform Infrared (FTIR) spectroscopy and gel fraction analysis have confirmed that intra- and intermolecular reactions occur simultaneously, leading to a highly cross-linked network. semanticscholar.org The presence of oxygen can facilitate these cross-linking processes. researchgate.net This thermal treatment ultimately creates a heat-resistant structure capable of withstanding the higher temperatures of the subsequent carbonization stage. researchgate.net

In-situ studies on the thermal treatment of ¹⁵N-labeled PAN have provided profound insights into its chemical transformations. researchgate.net When heated in an inert atmosphere, the linear polymer undergoes significant structural changes. The main role of this thermal stabilization is to convert the linear polymer chain into a stable ladder structure. researchgate.net

Using FTIR spectroscopy to monitor these changes in situ reveals a distinct evolution of the nitrile group. researchgate.net The initial C≡N stretching vibration peak in unlabeled PAN at 2244 cm⁻¹ gradually disappears with increasing temperature. researchgate.netmdpi.com Concurrently, new peaks emerge, notably one around 2199 cm⁻¹, which are attributed to nitrile groups in different chemical environments created by the cyclization and cross-linking reactions. researchgate.net These transformations are accompanied by the evolution of volatile gases, including ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), which have been quantitatively analyzed. researchgate.net The comparison between ¹⁴N-PAN and ¹⁵N-PAN provides confirmation for vibrational assignments due to the isotopic shift, enhancing the understanding of the reaction mechanisms. researchgate.net

Table 2: Key FTIR Peak Transformations During Thermal Treatment of PAN

| Wavenumber (cm⁻¹) | Assignment | Observation During Heating | Reference |

|---|---|---|---|

| ~2244 | C≡N stretch in linear PAN | Intensity decreases and disappears | researchgate.netmdpi.com |

| ~2199 | C≡N stretch in a transformed environment | Appears and grows in intensity | researchgate.net |

| ~2221 | A second transformed C≡N environment | Appears at higher temperatures | researchgate.net |

| ~1595 | C=N / C=C stretching | Appears and grows, indicating cyclization and dehydrogenation | semanticscholar.org |

Role of ¹⁵N Labeling in Polymer Characterization

Isotopic labeling is a cornerstone of advanced polymer characterization, enabling researchers to probe molecular structure and reaction dynamics with high precision. The use of prop-2-en(¹⁵N)nitrile provides a direct, non-perturbative spectroscopic handle on the nitrogen-containing functional group.

The ¹⁵N isotope acts as a tracer, allowing for the unambiguous monitoring of the nitrile group from the monomer to the final, thermally treated polymer. This is crucial for understanding how the polymer backbone evolves during stabilization. By tracking the fate of the ¹⁵N atoms, researchers can elucidate the complex reaction pathways involved in forming the cyclized and cross-linked ladder structures. This method provides definitive evidence for the incorporation of the nitrile group into these new structures, which is essential for validating proposed reaction mechanisms. researchgate.net

The combination of ¹⁵N labeling with in-situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and FTIR offers a real-time window into the chemical transformations of PAN.

FTIR Spectroscopy: As discussed previously, in-situ FTIR analysis of ¹⁵N-PAN during thermal treatment allows for the continuous monitoring of the disappearance of linear nitrile groups and the emergence of new structures. researchgate.net The isotopic shift between ¹⁴N and ¹⁵N helps to confirm the assignment of vibrational bands associated with nitrogen-containing moieties, lending greater confidence to the interpretation of the complex, overlapping spectra. researchgate.net

¹⁵N NMR Spectroscopy: This technique is particularly powerful as it directly probes the local chemical environment of the nitrogen nucleus. researchgate.netresearchgate.net ¹⁵N NMR has been performed for the first time on ¹⁵N-labeled PAN and its thermally treated products, providing unprecedented detail about the resulting structures. researchgate.net The ¹⁵N chemical shift is highly sensitive to changes in bonding and electronic environment, making it possible to distinguish between nitrogen in unreacted nitrile groups, imine groups within ladder structures, and other intermediates or side products. researchgate.netnih.gov This level of structural detail is critical for building a complete and accurate model of PAN thermal transformation.

Catalysis in the Context of Prop 2 En 15n Nitrile Chemistry

Homogeneous Catalysis of Nitrile Transformations

Homogeneous catalysis offers a versatile platform for the chemical modification of nitriles. The use of prop-2-en(15N)nitrile has been instrumental in providing detailed insights into these processes.

Transition Metal-Catalyzed Nitrile Hydration

The hydration of nitriles to amides is a fundamental organic transformation with significant industrial applications. uniovi.essioc-journal.cn Transition metal catalysts, particularly those based on ruthenium, have demonstrated high efficiency in this reaction. uniovi.esrsc.org The use of ¹⁵N-labeled nitriles, such as benzonitrile (B105546) labeled with ¹⁵N, has been pivotal in mechanistic studies. For instance, in the hydration of benzonitrile catalyzed by a tetrameric ruthenium complex, the coordination of the ¹⁵N-labeled nitrile to the metal center was confirmed by NMR spectroscopy, providing direct evidence for the catalytically relevant intermediate. marquette.edu This type of isotopic labeling allows researchers to track the nitrogen atom throughout the catalytic cycle, confirming its incorporation into the final amide product and helping to elucidate the cooperative mechanism of the catalyst. marquette.edu

Catalytic systems for nitrile hydration are not limited to ruthenium. Other transition metals like platinum have also been employed to catalyze the hydration of a wide array of nitriles, including unsaturated ones like acrylonitrile (B1666552), under neutral conditions. uniovi.es Simple transition metal salts from the fourth period, such as those of nickel, zinc, cobalt, and manganese, have also been shown to catalyze nitrile hydration, with nickel salts exhibiting high activity. epa.gov

Nickel-Catalyzed Carbon-Cyanide Bond Activation and Isotopic Exchange Reactions

The robust carbon-cyanide (C–CN) bond in nitriles presents a challenge for catalytic activation, but significant progress has been made, particularly with nickel catalysts. snnu.edu.cn Nickel complexes can facilitate the cleavage of the C–CN bond, enabling a variety of synthetic transformations. snnu.edu.cn A notable application of this is in late-stage carbon isotope exchange (CIE) reactions, which are crucial for preparing radiolabeled compounds for drug discovery and development. chemrxiv.orgamazonaws.com

In a one-pot strategy for ¹³CN and ¹⁴CN exchange with aryl, heteroaryl, and vinyl nitriles, a nickel phosphine (B1218219) catalyst is used in conjunction with a Lewis acid like BPh₃ and a labeled source such as Zn(¹³CN)₂. chemrxiv.orgamazonaws.comchemrxiv.org This method allows for the direct isotopic enrichment of the parent nitrile compound, avoiding the need for de novo synthesis. amazonaws.comchemrxiv.org While the exact role of the Lewis acid is still under investigation, preliminary studies suggest it facilitates the cyanide exchange on the nickel center rather than being critical for the initial oxidative addition step. chemrxiv.orgamazonaws.com The ability to perform these exchanges on complex, functionalized molecules, including pharmaceuticals, highlights the utility of this nickel-catalyzed approach. amazonaws.com Furthermore, nickel catalysts have been developed for the hydrogenative coupling of nitriles with amines, a process that has applications in ¹⁵N-isotope labeling. northeastern.eduresearchgate.net

Applications in Parahydrogen-Induced Polarization (PHIP) for NMR Signal Enhancement

Parahydrogen-Induced Polarization (PHIP) is a powerful technique used to dramatically enhance Nuclear Magnetic Resonance (NMR) signals, thereby increasing the sensitivity of NMR spectroscopy. d-nb.info The incorporation of ¹⁵N isotopes into molecules is particularly advantageous for PHIP studies due to the favorable properties of the ¹⁵N nucleus, such as its long polarization lifetime. rsc.orgrsc.org

The use of this compound and other ¹⁵N-labeled unsaturated precursors is central to PHIP experiments. acs.org In a typical PHIP experiment, the unsaturated bond of the molecule is hydrogenated using parahydrogen in the presence of a catalyst. rsc.orgrsc.org This process transfers the spin order from parahydrogen to the nearby nuclei, including ¹⁵N, resulting in a massive signal enhancement. rsc.orgrsc.org This has been demonstrated in the hyperpolarization of a ¹⁵N-choline analog and other molecules, where significant enhancements in the ¹⁵N NMR signal were observed. acs.orgnih.gov Metal-free catalysts have also been shown to mediate PHIP in hydrogenation reactions, with ¹⁵N-labeled catalysts enabling the detection and characterization of key reaction intermediates through hyperpolarized ¹H, ¹¹B, and ¹⁵N NMR spectroscopy. d-nb.infooulu.fi The ability to hyperpolarize ¹⁵N-labeled molecules opens up new possibilities for their use as contrast agents in molecular imaging and for detailed mechanistic studies of catalytic reactions. rsc.orgresearchgate.net

Mechanistic Investigations of Catalytic Cycles using ¹⁵N-Labeled Substrates

The use of ¹⁵N-labeled substrates like this compound is a cornerstone of modern mechanistic chemistry, providing unambiguous insights into the intricate steps of catalytic cycles. acs.org Isotopic labeling allows for the direct observation of the fate of the nitrogen atom, helping to identify genuine reaction intermediates and distinguish between proposed mechanistic pathways. acs.orgacs.org

For example, in the study of an isothiourea-catalyzed enantioselective rearrangement, a ¹⁵N-labeled catalyst was used in conjunction with ¹³C-labeled substrates. acs.org This dual-labeling strategy allowed for the definitive identification of a catalyst-substrate adduct as an N-acylated isothiourea through the observation of ¹JCN coupling in the ¹³C NMR spectrum. acs.org This provided conclusive evidence that this adduct was a true intermediate on the productive catalytic cycle. acs.org

Similarly, in investigations of ruthenium-catalyzed olefination of oximes and hydrazones, a ¹⁵N-labeled substrate was synthesized to probe the nature of the ruthenium intermediates. acs.org High-resolution mass spectrometry (HRMS) of the reaction mixture containing the ¹⁵N-labeled substrate allowed for the direct observation of a Ru-nitride intermediate, supporting a mechanism involving N–X bond cleavage. acs.org

Environmental Fate and Transformation Research of 15n Labeled Nitriles

Tracing Nitrogen Cycling in Environmental Systems (General ¹⁵N Tracers)

Nitrogen-15 labeled compounds are extensively used as tracers to study the nitrogen cycle in diverse ecosystems, including soil, forests, and marine environments. researchgate.netcdc.govepa.gov This technique, known as ¹⁵N tracing, allows researchers to distinguish and quantify specific nitrogen transformation processes that occur simultaneously, such as mineralization, nitrification, denitrification, and assimilation by plants and microbes. cdc.gov For instance, ¹⁵N-labeled fertilizers have been instrumental in determining nitrogen uptake efficiency by crops, tracking the fate of nitrogen in soil and water, and assessing the sources of nitrogen pollution. researchgate.netpublications.gc.cascribd.com

Microbial Degradation Pathways of Nitrile Compounds

Nitriles, characterized by the –C≡N functional group, are subject to microbial degradation in the environment. researchgate.net Microorganisms have evolved specific enzymatic pathways to utilize nitriles as a source of carbon and/or nitrogen. researchgate.net The two primary enzymatic routes for nitrile hydrolysis are:

A one-step pathway involving a nitrilase , which directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849). researchgate.net

A two-step pathway involving a nitrile hydratase , which first converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid and ammonia. researchgate.netresearchgate.net

Studies on acrylonitrile (B1666552), the non-labeled analogue of prop-2-en(¹⁵N)nitrile, show that it typically undergoes the two-step pathway, where it is first converted to acrylamide (B121943) and subsequently to acrylic acid and ammonia by adapted microbial consortia. researchgate.net The use of ¹⁵N-labeled nitriles in such studies is crucial for definitively tracing the fate of the nitrogen atom through these metabolic transformations.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation mechanisms of contaminants. During a biochemical reaction, molecules containing lighter isotopes (e.g., ¹⁴N) often react slightly faster than those with heavier isotopes (e.g., ¹⁵N), leading to a change in the isotopic ratio of the remaining substrate pool. This phenomenon, known as kinetic isotope fractionation, provides valuable insights into reaction pathways.

Research on the microbial degradation of nitrile herbicides provides detailed information on the isotope effects associated with different degradation pathways. For example, studies on bromoxynil (B128292) and dichlobenil (B1670455) have quantified carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) isotope fractionation under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions , the degradation of the nitrile herbicide bromoxynil by soil enrichment cultures proceeds primarily via the nitrile hydratase pathway. researchgate.net This process is characterized by a significant inverse nitrogen isotope effect, where the product is enriched in ¹⁵N relative to the substrate. researchgate.netcdc.gov Conversely, the carbon isotope effect is negligible. researchgate.net Similarly, the transformation of dichlobenil to its amide metabolite (BAM) by Rhodococcus erythropolis, which also utilizes a nitrile hydratase, showed a very small inverse nitrogen isotope effect, with the remaining substrate becoming depleted in ¹⁵N by -2.3‰.

Under anaerobic conditions , the degradation of nitriles can follow different pathways. For bromoxynil, the dominant anaerobic degradation route is reductive debromination, a process that shows negligible carbon and nitrogen isotope fractionation. researchgate.netcdc.gov The distinct dual-isotope trends (δ¹³C vs. δ¹⁵N) for aerobic versus anaerobic pathways allow researchers to distinguish between these processes in the field. researchgate.net

The table below summarizes the isotope enrichment factors (ε) observed during the microbial degradation of related nitrile compounds. A more negative ε value indicates a greater preference for the lighter isotope in the reaction, leading to a greater enrichment of the heavy isotope in the remaining substrate. The inverse effect (positive ε value) for aerobic nitrogen fractionation via nitrile hydratase is a notable exception. researchgate.net

| Compound | Condition | Dominant Pathway | Carbon Isotope Enrichment Factor (εC ‰) | Nitrogen Isotope Enrichment Factor (εN ‰) | Reference |

|---|---|---|---|---|---|

| Bromoxynil | Aerobic | Nitrile Hydration | -0.37 ± 0.36 | +10.56 ± 0.36 (Inverse) | researchgate.net |

| Bromoxynil | Anaerobic | Reductive Debromination | Negligible | Negligible | researchgate.net |

| Dichlobenil | Aerobic | Nitrile Hydration | -0.7 (Hardly significant) | Inverse effect observed (-2.3‰ depletion) | |

| 2,6-Dichlorobenzamide (BAM) | Aerobic | Amidase Hydrolysis | -7.8 ± 0.2 | -13.5 ± 0.2 |

The identification of metabolic products is essential for mapping degradation pathways. The use of ¹⁵N-labeled substrates greatly facilitates this process. Mass spectrometry (MS) can easily distinguish between metabolites that have incorporated the ¹⁵N label and those that have not, confirming that they are derived from the original compound.

Furthermore, ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying the chemical structure of nitrogen-containing transformation products. While direct ¹⁵N NMR studies on the microbial degradation of prop-2-en(¹⁵N)nitrile are not widely published, research on other ¹⁵N-labeled compounds demonstrates the utility of this approach. For example, solid-state ¹⁵N NMR has been used to characterize the biotransformation products of ¹⁵N-labeled 2,4,6-trinitrotoluene (B92697) (TNT) in soil, identifying the incorporation of nitrogen into various functional groups within the soil's humic material.

For prop-2-en(¹⁵N)nitrile, this methodology would allow for the unambiguous identification of the key metabolites. The expected degradation pathway would show a shift in the ¹⁵N NMR signal from that characteristic of a nitrile to that of a primary amide [prop-2-en(¹⁵N)amide] and ultimately the release of labeled ammonia (¹⁵NH₃). researchgate.net

Photodegradation Studies of Nitriles in Aqueous and Solid Phases

In addition to microbial activity, photodegradation—the breakdown of molecules by light—is a significant environmental fate process for many organic chemicals. For a compound like prop-2-en-nitrile, which may be present in sunlit surface waters or on soil surfaces, photolysis can be an important transformation pathway. cdc.gov

Studies using ¹⁵N-labeled compounds have been crucial in elucidating complex photochemical reactions. Research on the photodegradation of ¹⁵N-labeled TNT provides a model for how such investigations could be conducted for ¹⁵N-labeled nitriles. When exposed to simulated sunlight in aqueous solutions, ¹⁵N-TNT was transformed into a variety of products, including aromatic amines, primary amides, and carboxylic acids. The use of ¹³C and ¹⁵N NMR was essential for identifying these classes of transformation products.

For prop-2-en(¹⁵N)nitrile, photodegradation in aqueous phases would likely involve reactions at the carbon-carbon double bond and the nitrile group. Based on studies of other organic compounds, potential transformation products could include the corresponding amide (acrylamide) and carboxylic acid (acrylic acid) through hydrolysis of the nitrile group, similar to the microbial pathway. Photochemical studies on the nitrile herbicide bromoxynil have also been performed, with isotope fractionation patterns that differ from those of microbial degradation, highlighting the ability of CSIA to differentiate between abiotic and biotic transformation routes. The use of ¹⁵N-labeled prop-2-en-nitrile in such studies would enable researchers to trace the nitrogen atom through these photochemical transformations, confirming reaction mechanisms and identifying novel products formed in both water and on solid surfaces.

Theoretical and Computational Chemistry of Prop 2 En 15n Nitrile Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate the properties of acrylonitrile (B1666552) and its isotopologues.

DFT calculations are employed to determine the most stable geometric arrangement of atoms in prop-2-en(15N)nitrile by finding the minimum energy structure on the potential energy surface. Methods such as B3LYP, often combined with basis sets like 6-31G** or 6-311++G(d,p), are used to optimize the molecular geometry. academie-sciences.frnih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For the closely related trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, calculations at the B3LYP/6-31G** level accurately reproduced experimental geometrical parameters. academie-sciences.fr

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. For instance, in many reactions, acrylonitrile acts as an electrophile, with the LUMO centered on the C=C double bond and the nitrile group, indicating these are the sites for nucleophilic attack. Computational studies on related systems have shown that intramolecular charge transfer can be observed from electron-donating parts of a molecule to the electron-withdrawing (nitrophenyl)prop-2-enenitrile moiety. academie-sciences.fr

Table 1: Selected Optimized Geometrical Parameters of Acrylonitrile Note: This table presents typical data from DFT calculations on the parent molecule, acrylonitrile. The ¹⁵N isotope has a negligible effect on the ground-state geometry.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-C | ~1.44 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C=C-C | ~121.7° |

| Bond Angle | C-C≡N | ~178.5° |

Computational methods are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

¹⁵N NMR Chemical Shifts: DFT calculations can predict the ¹⁵N NMR chemical shift of this compound. This is achieved by calculating the magnetic shielding tensor for the ¹⁵N nucleus. The predicted shielding constant is then converted to a chemical shift by referencing it against a standard, such as liquid ammonia (B1221849) or nitromethane. semanticscholar.orghuji.ac.il The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). semanticscholar.org Studies on other ¹⁵N-labeled nitrile compounds have demonstrated that DFT can effectively model the influence of solvent and hydrogen bonding on ¹⁵N chemical shifts. nih.gov For example, combining experimental studies with DFT calculations has been crucial in deciphering reaction mechanisms involving nitrile insertion by analyzing ¹⁵N labeling data. acs.org

Vibrational Frequencies: Theoretical calculations provide vibrational frequencies that correspond to the different modes of molecular motion (stretching, bending, etc.). For this compound, DFT calculations can predict the entire infrared (IR) and Raman spectra. The substitution of ¹⁴N with ¹⁵N leads to a predictable isotopic shift in the vibrational frequencies, particularly for modes involving the nitrogen atom, such as the C≡N stretching frequency. Anharmonic frequency analyses using DFT can estimate these spectral shifts. acs.org However, these calculations can sometimes fail to capture complex phenomena like Fermi resonance without specific adjustments. acs.org High-resolution rotational spectroscopy studies, supported by computational analysis, have also been used to investigate perturbations and vibrational energies in acrylonitrile. researchgate.netresearchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Acrylonitrile Note: The ¹⁵N substitution primarily affects the C≡N stretch. This table shows data for the unlabeled molecule to illustrate the accuracy of DFT predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) |

| C≡N stretch | ~2230 | ~2225 |

| C=C stretch | ~1615 | ~1610 |

| CH₂ wag | ~960 | ~955 |

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are calculated using the output of DFT computations, primarily the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ (chemical potential) is approximately -χ.

Nucleophilicity: Describes the ability of a molecule to donate electrons.

These descriptors are crucial for understanding and predicting the course of chemical reactions. For instance, the high electrophilicity index of acrylonitrile confirms its role as a good electron acceptor in reactions like Diels-Alder cycloadditions and Michael additions. nih.govacs.org

Table 3: Calculated Quantum Chemical Descriptors for Acrylonitrile Note: Values are illustrative and depend on the specific DFT method and basis set used.

| Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | E_HOMO | -7.5 |

| LUMO Energy | E_LUMO | -0.5 |

| Chemical Hardness | η | 3.5 |

| Electronegativity | χ | 4.0 |

| Electrophilicity Index | ω | 2.29 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For systems containing prop-2-enenitrile, MD simulations can elucidate macroscopic properties from atomic-level interactions. A significant application is in the study of nitrile-butadiene rubber (NBR), a copolymer of acrylonitrile and butadiene. mdpi.combohrium.comnih.gov In these simulations:

Force fields like COMPASS are used to define the potential energy of the system. mdpi.combohrium.com